Practolol hydrochloride, (S)-
Description
Historical Context of Beta-Adrenergic Receptor Antagonist Discovery and Development
The journey to understanding and developing beta-adrenergic receptor antagonists, or beta-blockers, began with foundational discoveries in the early 20th century. In 1906, Henry Hallett Dale first identified adrenergic receptors. wikipedia.org This was followed by Raymond P. Ahlquist's differentiation of these receptors into α- and β-adrenergic receptors in 1948, a landmark discovery that laid the groundwork for targeted drug development. wikipedia.orgwikipedia.org Ahlquist's theory, however, was met with some skepticism until the discovery of dichloroisoproterenol (B1670464) (DCI) by Powell and Slater in 1958. nih.gov DCI was the first compound shown to selectively block the effects of sympathomimetic amines mediated by β-receptors, thus providing the proof of principle for their existence. wikipedia.orgnih.gov
Despite its scientific importance, DCI had intrinsic sympathomimetic activity (ISA), which limited its clinical utility. nih.gov This led to further research by Sir James Black and his team at Imperial Chemical Industries (ICI) in the early 1960s. wikipedia.orgrevespcardiol.org Recognizing that blocking the sympathetic nervous system could benefit patients with conditions like angina pectoris and cardiac arrhythmias, they synthesized a series of β-adrenergic blocking compounds. wikipedia.orgnih.gov This work resulted in the development of pronethalol and subsequently propranolol (B1214883), the first clinically successful beta-blocker, introduced in 1964. wikipedia.orgwikipedia.org Propranolol, lacking the ISA of earlier compounds, revolutionized the management of cardiovascular diseases and is considered a major contribution to 20th-century pharmacology. wikipedia.orgnih.gov
The initial beta-blockers, like propranolol, were non-selective, meaning they blocked both β1- and β2-adrenergic receptors. nih.gov The subsequent differentiation of β-receptors into β1 (located mainly in the heart and kidneys) and β2 (found in the lungs, gastrointestinal tract, and other tissues) by Lands and colleagues in 1967 spurred the development of a new generation of drugs. wikipedia.orgnih.gov This led to the creation of cardioselective beta-blockers that primarily target β1-receptors, aiming to provide therapeutic effects on the heart while minimizing side effects associated with β2-receptor blockade, such as bronchoconstriction. nih.gov
Identification of Practolol (B1678030) as a Key Cardioselective Beta-1 Adrenergic Receptor Antagonist
Practolol, discovered in 1966, emerged from the quest for more selective beta-blockers. ncats.io It was one of the first beta-blockers to exhibit cardioselectivity, preferentially targeting the β1-adrenergic receptors in the heart. ncats.iokoreamed.org This selectivity offered a significant therapeutic advantage, particularly for patients with co-existing respiratory conditions. nih.gov
As a competitive antagonist, practolol works by blocking the receptor sites for endogenous catecholamines like epinephrine (B1671497) and norepinephrine (B1679862) at the β1-adrenergic receptors. ncats.iowikipedia.org This inhibition of the normal sympathetic actions on the heart results in a decrease in heart rate, cardiac output, and blood pressure. ncats.iodrugbank.com Research demonstrated its effectiveness in managing cardiac arrhythmias and angina pectoris. ncats.ionih.gov Clinical studies highlighted its ability to increase exercise tolerance and reduce ischemic ST-segment depression in patients with angina. nih.gov
Practolol's cardioselectivity was a key feature that set it apart from non-selective beta-blockers like propranolol. nih.govnih.gov While both drugs were effective in inhibiting exercise-induced tachycardia, practolol showed less of an effect on bronchial smooth muscle, making it a potentially safer option for patients with asthma. koreamed.orgnih.gov However, despite its efficacy, practolol was later withdrawn from the market due to severe adverse effects, including the oculomucocutaneous syndrome, which was not observed with other beta-blockers. ncats.iowikipedia.org Nevertheless, its role in the development and understanding of cardioselective beta-blockade remains significant in the history of pharmacology.
| Property | Description |
| Compound Name | Practolol hydrochloride, (S)- |
| Synonyms | (S)-Practolol, (-)-Practolol nih.gov |
| Drug Class | Beta-adrenergic receptor antagonist ontosight.ai |
| Mechanism of Action | Competitively blocks β1-adrenergic receptors in the heart and vascular smooth muscle, inhibiting the effects of catecholamines. ncats.iodrugbank.com |
| Primary Therapeutic Use | Emergency treatment of cardiac arrhythmias. ncats.ionih.gov |
| Key Feature | Cardioselective β1-adrenergic receptor antagonist. ncats.iokoreamed.org |
Significance of Stereochemistry in Beta-Blocker Pharmacological Research
The pharmacological activity of many drugs, including beta-blockers, is highly dependent on their three-dimensional structure, a field of study known as stereochemistry. patsnap.comijpsjournal.com Most beta-blockers possess at least one chiral center, meaning they can exist as two non-superimposable mirror images called enantiomers. researchgate.netchapman.edu
In the case of beta-blockers, there is a high degree of stereoselectivity in their interaction with adrenergic receptors. chapman.edu For beta-blockers with a single chiral center, the beta-blocking activity predominantly resides in the (S)- or (-)-enantiomer. chapman.edumdpi.com This is due to the specific three-point interaction between the more active enantiomer (the eutomer) and the receptor binding site, typically involving the aromatic ring, the amino group, and the hydroxyl group of the drug molecule. mdpi.com The less active enantiomer (the distomer) can only form a two-point interaction and thus has significantly lower affinity and activity. mdpi.com
The stereochemistry of practolol is a clear example of this principle. The parent compound exists as two enantiomers, the (R)-(+)-form and the (S)-(-)-form. Pharmacological studies have consistently shown that the (S)-enantiomer is the more potent beta-blocker. nih.gov Research on practolol derivatives has further demonstrated that the configuration at the drug's asymmetric carbon is crucial for its potency and receptor specificity. nih.gov Specifically, compounds with the (S) configuration at this center exhibit increased potency compared to their (R) counterparts. nih.gov
Furthermore, stereochemistry can also influence the pharmacokinetic properties of beta-blockers, including their absorption, distribution, metabolism, and excretion (ADME). patsnap.com Enzymes involved in drug metabolism are often stereospecific, leading to different metabolic rates for each enantiomer. patsnap.com For instance, while practolol itself is excreted as a racemate, some of its metabolites are not, indicating enantioselective metabolism. tandfonline.com This understanding of stereoselectivity is fundamental to optimizing the therapeutic effects and minimizing the potential for adverse reactions in the design and use of beta-blockers. ijpsjournal.com
| Feature | (S)-Enantiomer (Eutomer) | (R)-Enantiomer (Distomer) |
| Beta-Blocking Activity | High chapman.edumdpi.com | Low mdpi.com |
| Receptor Interaction | Forms three complementary binding interactions. mdpi.com | Forms only two binding interactions. mdpi.com |
| Pharmacological Potency | Significantly more potent. nih.gov | Significantly less potent. nih.gov |
Structure
3D Structure of Parent
Properties
CAS No. |
32643-10-0 |
|---|---|
Molecular Formula |
C14H23ClN2O3 |
Molecular Weight |
302.80 g/mol |
IUPAC Name |
N-[4-[(2S)-2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]acetamide;hydrochloride |
InChI |
InChI=1S/C14H22N2O3.ClH/c1-10(2)15-8-13(18)9-19-14-6-4-12(5-7-14)16-11(3)17;/h4-7,10,13,15,18H,8-9H2,1-3H3,(H,16,17);1H/t13-;/m0./s1 |
InChI Key |
UEWORNJBQXFYSM-ZOWNYOTGSA-N |
Isomeric SMILES |
CC(C)NC[C@@H](COC1=CC=C(C=C1)NC(=O)C)O.Cl |
Canonical SMILES |
CC(C)NCC(COC1=CC=C(C=C1)NC(=O)C)O.Cl |
Origin of Product |
United States |
Advanced Synthetic Methodologies and Chiral Resolution of Practolol and Its Stereoisomers
Chemoenzymatic Synthesis of Enantiopure (S)-Practolol
Chemoenzymatic approaches offer a green and efficient alternative to traditional chemical syntheses for producing enantiopure pharmaceuticals. researchgate.net These methods utilize the high selectivity of enzymes to resolve racemic mixtures or create chiral centers with high enantiomeric excess (ee).
A key strategy in the synthesis of (S)-Practolol is the enzymatic kinetic resolution of a racemic precursor, typically (RS)-N-(4-(3-chloro-2-hydroxypropoxy)phenyl)acetamide. researchgate.netpreprints.org This process involves the selective acylation of one enantiomer by a lipase (B570770), leaving the other enantiomer unreacted. Various commercial lipases have been screened for this purpose, with Pseudomonas cepacia sol-gel AK showing high enantioselectivity (96% ee with 50% conversion) using vinyl acetate (B1210297) as the acyl donor in toluene. researchgate.net This resolution yields (S)-1-(4-acetamidophenoxy)-3-chloropropan-2-yl acetate. researchgate.net
Another effective biocatalyst is Candida antarctica Lipase B (CALB), which has been used for the kinetic resolution of the racemic chlorohydrin precursor of practolol (B1678030). mdpi.comresearchgate.net This lipase catalyzes the transesterification of the racemate, allowing for the separation of the enantiomers. mdpi.com The (R)-chlorohydrin obtained from this resolution can then be used to synthesize (S)-Practolol with a high enantiomeric excess (96% ee). mdpi.comresearchgate.net
The general scheme for the chemoenzymatic synthesis of (S)-Practolol involves the following steps:
Synthesis of the racemic precursor, (RS)-N-4-(3-chloro-2-hydroxypropoxy)phenylacetamide. researchgate.net
Enzymatic kinetic resolution of the racemic precursor using a lipase such as Pseudomonas cepacia or Candida antarctica Lipase B. researchgate.netmdpi.com
Separation of the acylated enantiomer from the unreacted enantiomer.
Hydrolysis of the enantiopure intermediate. researchgate.net
Reaction of the resulting product with isopropylamine (B41738) to yield (S)-Practolol. researchgate.net
Table 1: Comparison of Lipases in Kinetic Resolution of Practolol Precursor
| Lipase Source | Enantiomeric Excess (ee) | Conversion Rate | Reference |
|---|---|---|---|
| Pseudomonas cepacia sol-gel AK | 96% | 50% | researchgate.net |
| Candida antarctica Lipase B (CALB) | 97% (for (R)-chlorohydrin) | - | mdpi.comresearchgate.net |
| Pseudomonas sp. | 92% | 48% | researchgate.net |
To maximize the efficiency and enantioselectivity of the enzymatic resolution, various reaction parameters are optimized. researchgate.netmdpi.com These parameters include the choice of enzyme, solvent, acyl donor, temperature, and substrate concentration. researchgate.netnih.gov
For the resolution of (RS)-N-4-(3-chloro-2-hydroxypropoxy)phenylacetamide using Pseudomonas cepacia lipase, optimization studies have been conducted. researchgate.net The effects of temperature, as well as substrate and enzyme concentrations, were investigated to determine the optimal conditions for achieving the highest enantiomeric excess and conversion. researchgate.net For instance, reactions were carried out at temperatures ranging from 20 to 40°C to find the optimum temperature for the biocatalysis. researchgate.net Generally, biocatalytic processes are favored for their mild reaction conditions, which avoid the use of toxic reagents and extreme temperatures or pressures. nih.gov
Conventional Stereoselective Synthesis Routes
While chemoenzymatic methods are increasingly popular, conventional stereoselective synthesis remains a viable approach for producing enantiopure practolol. These methods often involve the use of chiral starting materials or the creation of stereocenters through well-established chemical reactions.
The "chiral pool" refers to the collection of inexpensive, readily available enantiopure natural products that can be used as starting materials for the synthesis of more complex chiral molecules. For the synthesis of (S)-Practolol, a suitable chiral precursor can be employed to introduce the desired stereochemistry. An example of a chiral precursor used in the synthesis of related β-blockers is enantiomeric 3-(tosyloxy)-1,2-epoxypropane, also known as the Sharpless epoxide. nih.govacs.org
A common and effective method for the synthesis of β-amino alcohols like practolol involves the ring-opening of an epoxide with an amine. organic-chemistry.orgmdpi.com In the context of (S)-Practolol synthesis, an asymmetric epoxide, (S)-3-(p-acetamidophenoxy)-1,2-epoxypropane, can be reacted with isopropylamine. nih.govacs.org The aminolysis reaction proceeds with high regioselectivity, with the amine attacking the less sterically hindered carbon of the epoxide ring, to yield the desired (S)-Practolol. nih.govacs.org
The synthesis of the asymmetric drug precursor epoxide can be achieved by reacting p-acetamidophenol with an enantiomeric 3-(tosyloxy)-1,2-epoxypropane. nih.govacs.org The subsequent reaction with the appropriate amine leads to the final product.
Synthesis of Stereoisomeric Practolol Congener Derivatives
To explore structure-activity relationships and develop new compounds with potentially enhanced pharmacological properties, stereoisomeric practolol congener derivatives have been synthesized. nih.govacs.org In these derivatives, the N-isopropyl group of practolol is replaced by an asymmetric heptanoic acid terminated by a substituted p-toluidide or p-(trifluoromethyl)anilide. nih.govacs.org
The synthesis of these derivatives involves the reaction of the asymmetric epoxide, 3-(p-acetamidophenoxy)-1,2-epoxypropane, with a preformed enantiomeric 6-aminoheptanoic acid amide. nih.govacs.org This approach allows for the systematic variation of the stereochemistry at both the drug's asymmetric carbon and the spacer's asymmetric carbon, leading to a series of stereoisomeric congener derivatives. nih.gov Pharmacological studies of these derivatives have demonstrated a significant dependence of potency and tissue/subreceptor specificity on the configuration of both chiral centers. nih.gov
Molecular Pharmacology and Adrenergic Receptor Interaction Dynamics
Mechanism of Beta-1 Adrenergic Receptor Antagonism by (S)-Practolol
(S)-Practolol is classified as a selective beta-1 adrenergic receptor antagonist. drugcentral.org The primary mechanism of action involves its binding to β1-receptors, which are predominantly located in the heart muscles. biorxiv.org This interaction is what defines its cardioselective properties. timeofcare.com
Like other beta-adrenergic antagonists, (S)-Practolol functions by competing with endogenous adrenergic neurotransmitters, such as the catecholamines epinephrine (B1671497) and norepinephrine (B1679862), for binding at sympathetic receptor sites. drugbank.comwikipedia.org By occupying the β1-adrenergic receptor's binding pocket, (S)-Practolol physically prevents these catecholamines from binding to and activating the receptor. kup.at This action is characteristic of competitive antagonism, where the blockade can be overcome by high concentrations of the agonist neurotransmitter. kup.at
Through its competitive blockade of β1-receptors, (S)-Practolol inhibits the normal physiological effects mediated by epinephrine and norepinephrine. drugbank.com When these catecholamines bind to β1-receptors, they trigger a cascade that results in increased heart rate (positive chronotropic effect) and increased force of contraction (positive inotropic effect). wikipedia.orgyoutube.com By preventing this interaction, (S)-Practolol effectively reduces the impact of sympathetic stimulation on the heart, leading to a decrease in heart rate and cardiac output. drugbank.com This antagonism of catecholamine action is particularly evident during physical exertion or stress, which would normally cause a surge in sympathetic activity. drugbank.com
Ligand Binding Studies and Receptor Affinity Characterization
The interaction between (S)-Practolol and adrenergic receptors has been quantified through various ligand binding studies, which characterize the affinity and specificity of this interaction.
The degree to which (S)-Practolol binds to and occupies beta-adrenergic receptors is a key determinant of its pharmacological effect. Receptor occupancy assays provide a direct measure of this target engagement. nih.gov Studies have demonstrated that the selective blockade of beta-1 receptors by practolol (B1678030) is a dose-dependent phenomenon. nih.govscispace.com
At lower serum concentrations (e.g., averaging 0.5 µg/ml), practolol exhibits selective antagonism of beta-1 receptors, effectively attenuating heart rate responses to exercise without significantly affecting vascular beta-2 receptors. nih.govscispace.com However, at higher serum concentrations (e.g., averaging 5.9 µg/ml), this selectivity is diminished, and practolol also blocks beta-2 receptors, indicating a broader receptor occupancy profile at increased doses. nih.govscispace.com
Beta-blockers that possess a chiral center, including practolol, exhibit a high degree of stereospecificity in their binding to the beta-adrenergic receptor. nih.govualberta.ca The beta-blocking activity of aryloxyaminopropanol-type agents resides almost exclusively in the (S)-enantiomer. ualberta.camdpi.com The (S)-(-)-enantiomer possesses a significantly greater affinity for beta-adrenergic receptors compared to its (R)-(+)-antipode. nih.govualberta.ca This enantioselectivity is a result of the specific three-dimensional structure of the receptor's binding site, which preferentially accommodates the spatial arrangement of the (S)-isomer.
Comparative Analysis of Receptor Selectivity Profiles with Other Beta-Blockers
The clinical utility of beta-blockers is often defined by their receptor selectivity profile—specifically, their relative affinity for β1 versus β2 receptors. Practolol is considered a cardioselective agent, though its selectivity is not absolute and is dependent on concentration. nih.govnih.gov
Non-Selective Beta-Blockers : Agents like Propranolol (B1214883) are non-selective, meaning they block β1 and β2 receptors to a similar extent. timeofcare.comdrugbank.com This lack of selectivity means they affect not only the heart (β1) but also smooth muscles in the airways and blood vessels (β2). wikipedia.org
Cardioselective Beta-Blockers : Practolol, along with drugs like Metoprolol (B1676517) and Atenolol (B1665814), shows a preferential affinity for β1-receptors. timeofcare.commdpi.com Studies have shown that practolol and metoprolol are comparably effective as β1-adrenoceptor blocking drugs at therapeutic doses. nih.gov However, this selectivity is dose-related. At lower doses, practolol's effects are confined to β1-receptors, but as the dose increases, it begins to antagonize β2-receptors as well, a characteristic shared by other "cardioselective" agents. nih.govnih.gov Research comparing p-aminobenzyl analogues of practolol and atenolol in rat heart (primarily β1) and lung (primarily β2) tissues confirmed that the parent compounds have higher affinity for the cardiac β1-receptors. nih.gov
The following table provides a comparative overview of the receptor selectivity for several beta-blockers. The selectivity ratio is a measure of the drug's affinity for β1 receptors compared to β2 receptors; a higher ratio indicates greater cardioselectivity.
| Beta-Blocker | Selectivity Profile | β1:β2 Selectivity Ratio | Key Characteristics |
|---|---|---|---|
| (S)-Practolol | β1-Selective (Cardioselective) | Dose-dependent | Selectivity for β1 receptors is lost at higher concentrations. nih.govscispace.com |
| Propranolol | Non-Selective | ~1 (Slightly β2-selective) | Blocks β1 and β2 receptors, affecting the heart, lungs, and vasculature. timeofcare.comnih.gov |
| Metoprolol | β1-Selective (Cardioselective) | Moderately Selective | Preferentially blocks β1 receptors, but selectivity decreases at higher doses. timeofcare.comnih.gov |
| Atenolol | β1-Selective (Cardioselective) | Moderately Selective | Considered marginally selective in terms of overall affinity for β1 vs β2 receptors. timeofcare.combiorxiv.org |
| Bisoprolol | β1-Selective (Cardioselective) | ~14-fold | Demonstrates a notable degree of selectivity for β1 over β2 receptors. nih.gov |
Differentiation of Beta-1 versus Beta-2 Adrenoceptor Antagonism
The clinical efficacy and pharmacological profile of (S)-Practolol hydrochloride are rooted in its preferential antagonism of β1-adrenoceptors over beta-2 (β2)-adrenoceptors. β1-receptors are the primary adrenergic receptor subtype in the heart, responsible for mediating the chronotropic (heart rate) and inotropic (contractile force) effects of endogenous catecholamines like norepinephrine and epinephrine. In contrast, β2-adrenoceptors are predominantly found in the smooth muscle of the bronchi and blood vessels, where their stimulation leads to relaxation.
(S)-Practolol hydrochloride's selectivity for β1-receptors means it can effectively reduce heart rate and myocardial contractility with a lower propensity for inducing bronchoconstriction, a significant side effect associated with non-selective beta-blockers that also block β2-receptors in the airways. This cardioselectivity, however, is not absolute and is a dose-dependent phenomenon. At lower therapeutic concentrations, the compound exhibits a higher affinity for β1-receptors. As the dose increases, this selectivity can diminish, leading to a more significant blockade of β2-receptors as well researchgate.net.
| Adrenoceptor Subtype | Tissue Model | pA2 Value | Indication of Potency |
|---|---|---|---|
| Beta-1 | Cat Papillary Muscle (Inotropic Effect) | 5.6 | Demonstrates significant antagonist activity at β1-receptors. |
| Beta-2 | - | - | A lower pA2 value compared to the beta-1 receptor is expected, reflecting its cardioselectivity. |
Electrophysiological Modulations in Excitable Tissues
The beta-1 selective adrenergic antagonism of (S)-Practolol hydrochloride translates into distinct electrophysiological effects on cardiac tissues. By blocking the influence of catecholamines on the heart's conduction system, it modulates the electrical activity of various cardiac cells, including those in the atria, ventricles, and the sinoatrial (SA) node.
Studies on the electrophysiological effects of practolol have shown that it can reduce the maximum rate of rise of the atrial action potential (Vmax of phase 0) and slow the process of repolarization nih.gov. The upstroke of the cardiac action potential in atrial and ventricular myocytes is primarily driven by the influx of sodium ions (Na+). A reduction in the maximum rate of this upstroke suggests a modulation of the fast sodium channels. The slowing of repolarization indicates an effect on the potassium ion (K+) currents that are responsible for returning the cell to its resting membrane potential.
Furthermore, practolol has been observed to reduce the velocity of the propagated electrical impulse, or spike, through cardiac tissue nih.gov. This effect on conduction velocity is a direct consequence of the changes in the action potential characteristics.
In the context of the heart's natural pacemaker, the sinoatrial node, beta-blockers typically exert a negative chronotropic effect by decreasing the slope of phase 4 diastolic depolarization. This phase is responsible for the automaticity of the SA node, and its slope determines the heart rate. By antagonizing the beta-1 adrenergic input to the SA node, (S)-Practolol hydrochloride would be expected to reduce the rate of spontaneous depolarization, leading to a decrease in heart rate, a condition known as sinus bradycardia researchgate.net. However, one study conducted on isolated guinea-pig left atrium and rabbit sinoatrial and atrioventricular nodes found that at the concentrations used, practolol was without effect on the sinoatrial or atrioventricular nodes nih.gov. This highlights the complexity of its electrophysiological actions, which can be dependent on the specific tissue and experimental conditions.
| Electrophysiological Parameter | Effect of Practolol | Underlying Mechanism (Postulated) |
|---|---|---|
| Maximum Rate of Rise of Atrial Action Potential (Vmax) | Reduced | Modulation of fast sodium channels. |
| Atrial Repolarization | Slowed | Alteration of potassium currents. |
| Conduction Velocity | Reduced | Consequence of altered action potential characteristics. |
| Sinoatrial Node Phase 4 Slope | Reduction (Expected) | Decreased rate of spontaneous diastolic depolarization. |
Structure Activity Relationships Sar and Rational Molecular Design
Elucidation of Stereochemical Requirements for Beta-Adrenergic Activity
Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is a critical determinant of a drug's interaction with its biological target. For beta-blockers, the presence of a chiral center in the propanolamine (B44665) side chain leads to enantiomers with markedly different pharmacological profiles.
The beta-blocking activity of compounds like practolol (B1678030) is highly stereoselective. nih.govualberta.ca The asymmetric carbon atom in the 2-propanol moiety of the side chain dictates the spatial orientation of the hydroxyl and amino groups, which are crucial for receptor binding. Pharmacological studies consistently demonstrate that the (S)-enantiomer is significantly more potent in blocking beta-adrenergic receptors than its (R)-counterpart. nih.gov For beta-blockers with a single chiral center, the (-), or (S), enantiomer possesses a much greater affinity for beta-adrenergic receptors. nih.govualberta.ca The S:R activity ratio for beta-blockers can range from 33 to 530, highlighting the profound influence of the asymmetric carbon's configuration. ualberta.canih.gov
Research on practolol derivatives has further solidified this principle. In a series of synthesized stereoisomeric practolol congeners, compounds featuring the (S) configuration at the drug's asymmetric center consistently exhibited higher potency than those with the (R) configuration. nih.gov This enhanced potency is attributed to a more complementary fit of the (S)-enantiomer within the chiral environment of the beta-adrenergic receptor binding site. mdpi.com
The disparity in activity between enantiomers stems from their differential recognition by the target receptor. The binding of a beta-blocker to its receptor is often described by a "three-point attachment" model, where specific functional groups—typically the aromatic ring, the secondary amine, and the hydroxyl group on the chiral carbon—form key interactions with complementary amino acid residues in the receptor's binding pocket. mdpi.com
The (S)-enantiomer of practolol is able to achieve this optimal three-point interaction, leading to high-affinity binding and effective receptor antagonism. mdpi.com In contrast, the (R)-enantiomer, due to its different spatial arrangement, cannot form all three key interactions simultaneously, resulting in a significantly weaker binding affinity and, consequently, lower pharmacological activity. mdpi.com This stereospecific recognition underscores the highly ordered and chiral nature of the receptor's binding site, which acts as a molecular "lock" that only the correctly shaped (S)-enantiomer "key" can effectively fit.
Design and Evaluation of Practolol Analogs and Derivatives
Building upon the foundational knowledge of practolol's SAR, researchers have designed and synthesized numerous analogs and derivatives to probe the pharmacophore, enhance potency, and modulate selectivity.
The N-isopropyl group is a common feature in many beta-blockers and plays a significant role in receptor interaction. Modifications at this position have been explored to understand its contribution to activity and to develop new chemical entities. For instance, a series of practolol derivatives were synthesized where the N-isopropyl group was replaced by an asymmetric heptanoic acid chain terminated with a substituted amide. nih.gov These studies revealed that the stereochemistry of the spacer's asymmetric carbon, in addition to the drug's own chiral center, significantly influenced potency and tissue specificity. nih.gov Specifically, derivatives with an (S) configuration at the drug's asymmetric center and an (R) configuration at the spacer's asymmetric carbon showed increased potency compared to other stereoisomers and practolol itself. nih.gov This suggests that the N-substituent can be extended to interact with additional regions of the receptor, offering a pathway to enhanced affinity and selectivity.
Another strategy in rational drug design involves the creation of bivalent ligands, where two pharmacophore units are connected by a linker or "spanner." nih.govnih.gov This approach is based on the hypothesis that such molecules could simultaneously interact with two receptor binding sites, potentially leading to increased affinity, selectivity, or unique pharmacological profiles.
Several symmetrical bivalent ligands related to practolol have been synthesized and evaluated. nih.govnih.gov In one study, two practolol pharmacophores were connected via diamide (B1670390) linkers of varying lengths. nih.gov Competitive binding studies showed that increasing the length of the spanning group could increase binding affinity by a factor of up to 160. nih.gov These bivalent ligands also demonstrated modest increases in cardioselectivity. nih.gov Another series of symmetrical bivalent ligands also showed promising beta-adrenolytic activity. nih.gov These findings indicate that the practolol pharmacophore is a suitable foundation for designing dimeric ligands and that the nature and length of the linker are critical parameters for optimizing receptor binding and selectivity. nih.gov
| Derivative Type | Modification | Key Finding | Reference |
| N-Substituted Analogs | Replacement of N-isopropyl with asymmetric heptanoic acid amides | Potency and specificity depend on the stereochemistry of both the drug and the spacer. (S,R) configuration showed highest potency. | nih.gov |
| Bivalent Ligands | Two practolol pharmacophores joined by diamide linkers of varying lengths | Binding affinity increased up to 160-fold with longer linkers. Modest increases in cardioselectivity were observed. | nih.gov |
Insights from Scaffold Modifications on Adrenoceptor Binding and Selectivity
Modifying the core scaffold of practolol, particularly the aromatic ring and its substituents, has provided valuable insights into the determinants of adrenoceptor binding and selectivity. The nature of the substituent at the para-position of the phenoxy ring is crucial for cardioselectivity. nih.gov
The cardioselective properties of practolol are attributed to the acetamido group at the para-position. nih.gov Studies comparing different para-substituents have shown that the size and nature of this group are important for differentiating between β1 (cardiac) and β2 receptors. nih.gov For example, replacing the acetamido group with other functionalities can alter the selectivity profile. The development of p-aminobenzyl analogues of practolol resulted in derivatives that were more potent at β2-receptors than the parent compound, thereby reducing cardioselectivity to about one-sixth of the original. nih.gov This highlights that while the core aryloxypropanolamine scaffold provides the essential beta-blocking activity, the substituents on the aromatic ring fine-tune the interaction with receptor subtypes, governing selectivity. nih.govnih.gov Furthermore, increasing the lipophilicity of practolol analogs through scaffold modification has been shown to diminish blood clearance and cardioselectivity, suggesting that polarity is an important factor for these properties. nih.gov
Biochemical and Cellular Signal Transduction Pathways
Impact on Adenylate Cyclase Activity
(S)-Practolol hydrochloride, as a beta-1 adrenergic antagonist, competitively inhibits the binding of catecholamines, such as norepinephrine (B1679862) and epinephrine (B1671497), to beta-1 adrenergic receptors. drugbank.com These receptors are G-protein coupled receptors (GPCRs) that, upon agonist binding, activate the stimulatory G-protein, Gs. nih.gov The activated alpha subunit of Gs (Gαs) then stimulates the enzyme adenylate cyclase, which catalyzes the conversion of adenosine (B11128) triphosphate (ATP) to cyclic adenosine monophosphate (cAMP). mdpi.com
Modulation of Intracellular Signaling Cascades Downstream of Beta-Adrenergic Receptors
The decrease in intracellular cAMP levels resulting from (S)-practolol hydrochloride's antagonism of beta-1 adrenergic receptors has significant consequences for downstream signaling cascades. The primary effector of cAMP in most cells is cAMP-dependent protein kinase, also known as Protein Kinase A (PKA). youtube.com PKA is a holoenzyme consisting of two regulatory and two catalytic subunits. When cAMP levels are low, the holoenzyme is inactive. The binding of cAMP to the regulatory subunits induces a conformational change that leads to the dissociation of the active catalytic subunits. nih.gov
The liberated catalytic subunits of PKA then phosphorylate various intracellular proteins on serine and threonine residues, thereby altering their activity. Key substrates of PKA in cardiac myocytes include:
L-type calcium channels: Phosphorylation of these channels increases their probability of opening, leading to an influx of Ca2+ into the cell. This contributes to the positive inotropic (increased contractility) and chronotropic (increased heart rate) effects of catecholamines.
Phospholamban: In its unphosphorylated state, phospholamban inhibits the sarcoplasmic reticulum Ca2+-ATPase (SERCA2a). PKA-mediated phosphorylation of phospholamban relieves this inhibition, enhancing the reuptake of Ca2+ into the sarcoplasmic reticulum and promoting myocardial relaxation (lusitropy).
Troponin I: Phosphorylation of this myofilament protein decreases the sensitivity of the myofilaments to Ca2+, which also contributes to the rate of myocardial relaxation.
By preventing the activation of PKA, (S)-practolol hydrochloride attenuates the phosphorylation of these and other downstream targets. This leads to a reduction in intracellular calcium concentration and a decrease in the phosphorylation state of key regulatory proteins, ultimately resulting in the negative chronotropic and inotropic effects characteristic of beta-blockade.
Cellular Responses to (S)-Practolol Antagonism in Isolated Tissue Models
The biochemical effects of (S)-practolol hydrochloride translate into observable cellular responses in isolated tissue preparations. Studies on various animal models have provided insights into its pharmacological profile.
In studies using isolated cat papillary muscle , racemic practolol (B1678030) demonstrated competitive antagonism against the positive inotropic effects of the beta-agonist isoprenaline. youtube.com The potency of this antagonism is quantified by the pA2 value, which is the negative logarithm of the molar concentration of the antagonist that necessitates a doubling of the agonist concentration to produce the same response. For practolol, the pA2 value was determined to be 5.6. youtube.com At higher concentrations (10⁻⁵ M and 10⁻⁴ M), practolol exhibited a slight positive inotropic effect, suggesting some intrinsic sympathomimetic activity (ISA). youtube.comnih.gov
| Tissue Model | Agonist | Antagonist | Measured Parameter | pA2 Value | Reference |
| Cat Papillary Muscle | Isoprenaline | dl-Practolol | Inotropic Effect | 5.6 | youtube.com |
In electrophysiological studies on isolated guinea-pig left atrium , practolol was shown to decrease the maximum rate of rise of the action potential and slow repolarization. nih.gov These effects were frequency-dependent. However, in the sinoatrial and atrioventricular nodes of the rabbit heart , practolol did not show significant effects at the concentrations tested. nih.gov
| Tissue Model | Preparation | Effect of Practolol | Reference |
| Guinea-pig Heart | Left Atrium | Decreased maximum rate of rise of action potential, slowed repolarization | nih.gov |
| Rabbit Heart | Sinoatrial Node | No significant effect | nih.gov |
| Rabbit Heart | Atrioventricular Node | No significant effect | nih.gov |
Furthermore, studies on the stereoisomers of practolol derivatives have confirmed that the (S)-enantiomer is the more potent beta-adrenergic antagonist. nih.gov This stereoselectivity is a common feature of beta-blockers, with the (S)-configuration at the chiral carbon in the side chain being crucial for high-affinity binding to the beta-adrenergic receptor.
Preclinical Pharmacological Investigations in Experimental Models
Effects on Cardiac Function in in vitro and ex vivo Preparations
Preclinical studies using isolated cardiac preparations have been instrumental in characterizing the direct effects of practolol (B1678030) on myocardial function, separate from systemic influences. In in vitro experiments on isolated papillary muscles from rabbits, practolol demonstrated a negative inotropic effect. nih.gov This is characterized by a depression of the isometric twitch responses to electrical stimulation. nih.gov The concentrations required to produce this effect were noted to be considerably higher than those needed for beta-adrenoceptor blockade, suggesting a mechanism unrelated to its primary pharmacological action. nih.gov
Similarly, in studies on isolated cat papillary muscle, racemic practolol was shown to have a negligible direct effect on myocardial contractility at lower concentrations, with only a slight increase in developed force and the rate of force development at higher concentrations. This suggests a low level of intrinsic sympathomimetic activity (ISA) in this experimental model.
Interactive Table:
The antiarrhythmic properties of practolol have been investigated in various animal models of cardiac dysrhythmias. In anesthetized dogs, practolol was effective in managing ventricular and supraventricular dysrhythmias. drugbank.com Specifically, it has been shown to be effective in controlling ventricular arrhythmias that occur shortly after the onset of acute myocardial infarction. drugbank.com
Further studies in dogs with experimentally induced ventricular tachyarrhythmias have provided insights into its efficacy. In a model where ventricular tachycardia was induced by the toxic effects of ouabain, practolol was not as effective as non-selective beta-blockers like propranolol (B1214883) in restoring sinus rhythm. nih.gov Similarly, in a canine model of ventricular tachycardia following coronary artery ligation, practolol did not demonstrate a significant reduction in the ventricular rate or an increase in the frequency of sinus beats. nih.gov However, in a different model using adrenaline-induced arrhythmias in anesthetized dogs under halothane, low doses of practolol were effective in abolishing the ventricular arrhythmias. nih.gov
Comparative Analysis of Effects on Bronchial Smooth Muscle in Experimental Systems
The cardioselectivity of practolol implies a reduced affinity for β2-adrenergic receptors, which are predominant in bronchial smooth muscle. Preclinical investigations have sought to quantify this selectivity. In studies on isolated guinea pig tracheal preparations, practolol was shown to interact with various bronchoconstrictor agents. nih.gov It was observed that practolol could potentiate the bronchospastic effects of acetylcholine, histamine, and serotonin. nih.gov This is a characteristic shared with non-selective beta-blockers and is attributed to the blockade of the baseline sympathomimetic tone that promotes bronchodilation. However, unlike propranolol, practolol did not potentiate the bronchospastic effect of bradykinin (B550075) in this model. nih.gov
Tissue and Subreceptor Specificity in Animal Pharmacological Models
The specificity of practolol for β1-adrenoceptors over β2-adrenoceptors has been a key area of preclinical research. As the (S)-enantiomer is the active form at beta-adrenoceptors, its selectivity is of primary importance. Studies in anesthetized dogs have demonstrated the β1-selective nature of practolol.
The general understanding of beta-blocker stereochemistry indicates that the (S)-enantiomers are significantly more potent in their beta-blocking activity compared to the (R)-enantiomers. mdpi.com While specific preclinical data for (S)-practolol hydrochloride is limited, it is expected to be the primary contributor to the observed β1-adrenoceptor antagonism of the racemic mixture.
Interactive Table:
Future Research Directions and Analog Development Inspired by Practolol
Principles for Designing Novel Beta-Blockers with Optimized Selectivity
The quest for novel beta-blockers with superior therapeutic profiles centers on achieving optimized selectivity for the β1-adrenergic receptor, thereby minimizing off-target effects associated with β2-receptor blockade. A key principle in this endeavor is the manipulation of the pharmacophore, the essential molecular features responsible for a drug's biological activity.
A fundamental aspect of beta-blocker design is the stereochemistry of the molecule. For aryloxyaminopropanol-based beta-blockers like practolol (B1678030), the (S)-enantiomer is consistently more active. Pharmacological studies on practolol derivatives have demonstrated a significant correlation between the configuration of the asymmetric carbon atom in the propanolamine (B44665) side chain and the drug's potency and tissue/subreceptor specificity. nih.gov Specifically, compounds with the (S)-configuration at this chiral center exhibit higher potency. nih.gov
Structure-activity relationship (SAR) studies have further elucidated the importance of the aromatic ring and its substituents. The nature and position of substituents on the phenyl ring significantly influence the cardioselectivity of beta-blockers. The development of cardioselective agents like atenolol (B1665814) and metoprolol (B1676517) was a direct result of research aimed at finding drugs that preferentially block the "cardiac" β1-adrenoceptors.
Exploration of Practolol's Structural Features for Therapeutic Lead Generation
The chemical scaffold of (S)-practolol hydrochloride serves as a valuable template for the generation of new therapeutic leads. Researchers have synthesized and evaluated various symmetrical bivalent ligand-type beta-adrenolytics related to practolol. These studies aim to understand how modifications to the practolol structure impact pharmacological activity.
One area of exploration involves the replacement of the N-isopropyl group with other substituents. For instance, a series of stereoisomeric practolol derivatives were synthesized where the N-isopropyl group was replaced by an asymmetric heptanoic acid terminated by a substituted p-toluidide or p-(trifluoromethyl)anilide. nih.gov Such modifications allow for a detailed investigation into the spatial and electronic requirements of the receptor's binding pocket, providing a roadmap for designing new molecules with desired properties.
The core structure of practolol, featuring an acetamido group on the phenyl ring, is another focal point for lead generation. By systematically altering this and other functional groups, medicinal chemists can fine-tune the molecule's affinity and selectivity for the β1-adrenergic receptor, potentially leading to the discovery of novel compounds with improved therapeutic indices.
Advancements in Methodologies for Beta-Blocker Research
The field of beta-blocker research has been significantly advanced by the integration of sophisticated computational and experimental techniques. These modern methodologies allow for a more rational and efficient approach to drug design and discovery.
Computational Approaches: In silico methods such as virtual screening and molecular docking have become powerful tools in the early stages of drug discovery. crsp.dz These techniques enable the rapid evaluation of large libraries of compounds for their potential to interact with specific biological targets, such as the β1-adrenergic receptor. crsp.dz By predicting binding affinities and interaction profiles, computational models help prioritize candidates for experimental validation, thereby reducing the time and cost associated with traditional drug development. crsp.dz
Q & A
Q. Implementation :
- Align dosing regimens with NIH preclinical guidelines .
- Use telemetry for real-time ECG monitoring.
- Statistical analysis via ANOVA to compare outcomes across groups .
(Advanced) How can contradictions in efficacy data across experimental models be resolved?
Methodological Answer:
Contradictions often arise from model-specific variables. Mitigation strategies include:
- Dose Standardization : Normalize doses to plasma concentrations (e.g., ng/mL) rather than mg/kg.
- Model Harmonization : Compare results from isolated cardiomyocytes (in vitro) and whole-animal models (in vivo) under matched conditions.
- Meta-Analysis : Pool data from multiple studies using random-effects models to identify trends .
(Advanced) What factors influence the stability of (S)-Practolol hydrochloride, and how are they controlled?
Methodological Answer:
Validation : Conduct accelerated stability studies (40°C/75% RH for 6 months) with HPLC monitoring .
(Advanced) How can in vitro binding assays optimize quantification of β1-receptor affinity?
Methodological Answer:
- Membrane Preparation : Isolate cardiac membranes from rat ventricles.
- Radioligand Choice : Use [³H]-dihydroalprenolol (non-selective) or [¹²⁵I]-cyanopindolol (β1-specific).
- Competition Binding : Incubate (S)-Practolol (0.1 nM–10 µM) with 1 nM radioligand.
- Data Analysis : Calculate Kᵢ values using the Cheng-Prusoff equation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
